

# 6-Iodochroman-4-ol: A Technical Overview of a Novel Chromanol Derivative

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## Compound of Interest

Compound Name: 6-Iodochroman-4-ol

Cat. No.: B2926598

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Disclaimer: Publicly available experimental data on **6-Iodochroman-4-ol** is limited. This guide provides a comprehensive overview based on available information for its precursor and related analogs, supplemented with predictive insights and detailed hypothetical protocols to facilitate future research.

## Introduction

Chroman-4-ols are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry due to their wide range of biological activities. The introduction of a halogen atom, such as iodine, into the chroman backbone can significantly modulate the compound's physicochemical properties and biological efficacy. This technical guide focuses on **6-Iodochroman-4-ol**, a derivative with potential for further investigation in drug discovery and development.

## Chemical Properties

While specific experimental data for **6-Iodochroman-4-ol** is not readily available in the reviewed literature, its properties can be inferred from its precursor, 6-Iodochroman-4-one, and the general characteristics of chromanol derivatives.

## Properties of 6-Iodochroman-4-one (Precursor)

The direct precursor to **6-Iodochroman-4-ol** is 6-Iodochroman-4-one. Key data for this compound is summarized in the table below.

| Property          | Value   | Reference           |
|-------------------|---|---------------------|
| CAS Number        | 101714-35-6                                   | <a href="#">[1]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> IO <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 274.057 g/mol                                 | <a href="#">[1]</a> |
| Purity            | Typically ≥98%                                | <a href="#">[1]</a> |
| InChI Key         | SDUOLEARZNVAN-UHFFFAOYSA-N                    | <a href="#">[1]</a> |

## Predicted Properties of 6-Iodochroman-4-ol

The following table summarizes the predicted and known properties of **6-Iodochroman-4-ol**. It is important to note that the physical properties are yet to be experimentally determined and reported.

| Property                                    | Value  |
|---|--|
| Molecular Formula                           | C <sub>9</sub> H <sub>9</sub> IO <sub>2</sub>  |
| Molecular Weight                            | 276.07 g/mol   |
| Appearance                                  | Not available (likely a solid)   |
| Melting Point                               | Not available  |
| Boiling Point                               | Not available  |
| Solubility                                  | Not available (expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane) |
| NMR Data ( <sup>1</sup> H, <sup>13</sup> C) | Not available  |
| Mass Spectrometry Data                      | Not available  |

## Experimental Protocols

A detailed experimental protocol for the synthesis and characterization of **6-Iodochroman-4-ol** is not currently published. However, based on standard organic chemistry procedures for the reduction of chromanones, a reliable synthetic method can be proposed.

### Synthesis of 6-Iodochroman-4-ol from 6-Iodochroman-4-one

**Principle:** The synthesis involves the reduction of the ketone functional group in 6-Iodochroman-4-one to a secondary alcohol using a mild reducing agent such as sodium borohydride ( $\text{NaBH}_4$ ).

**Materials:**

- 6-Iodochroman-4-one
- Methanol ( $\text{MeOH}$ ), anhydrous
- Sodium borohydride ( $\text{NaBH}_4$ )
- Dichloromethane ( $\text{DCM}$ )
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography

**Procedure:**

- **Reaction Setup:** In a round-bottom flask, dissolve 6-Iodochroman-4-one (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to  $0\text{ }^\circ\text{C}$  in an ice bath.

- **Reduction:** To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- **Extraction:** Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
- **Drying and Filtration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **6-Iodochroman-4-ol** by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- **Characterization:** Characterize the purified product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its structure and purity.

## Potential Biological Activities

While no specific biological studies on **6-Iodochroman-4-ol** have been reported, the broader class of chroman-4-ols and related chromanones have shown promising activities in several therapeutic areas.

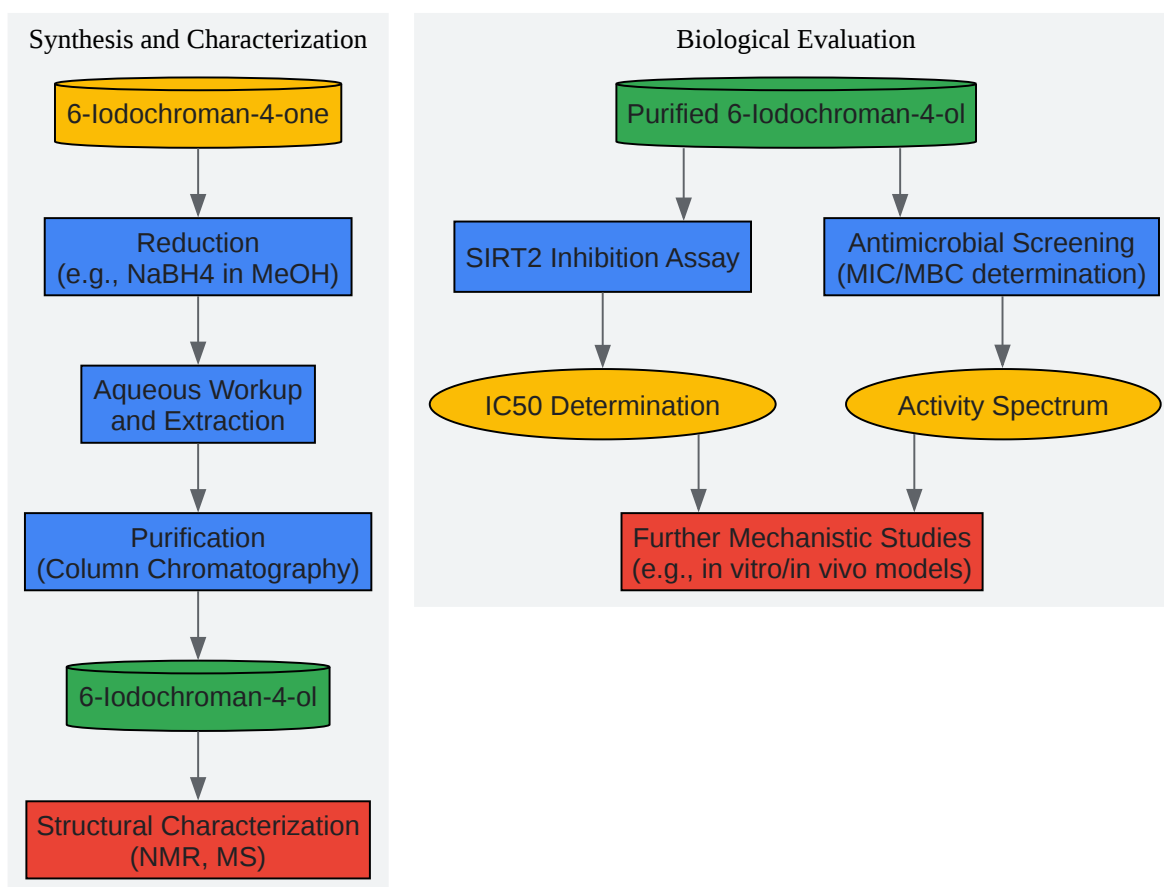
- **Sirtuin Inhibition:** Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer. Studies have shown that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman ring are favorable for SIRT2 inhibition. The presence of an iodine atom at the 6-position of **6-Iodochroman-4-ol** suggests it could be a potent and selective SIRT2 inhibitor.
- **Antimicrobial Activity:** Chroman-4-one and their derivatives have been evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The specific

contribution of an iodo-substituent at the 6-position to the antimicrobial spectrum and potency of the chromanol scaffold warrants further investigation.

## Visualizations

### Synthetic Workflow and Biological Evaluation Cascade

The following diagram illustrates a logical workflow for the synthesis of **6-Iodochroman-4-ol** and a subsequent cascade for its preliminary biological evaluation.



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Caption: Synthetic workflow and potential biological screening cascade for **6-Iodochroman-4-ol**.

## Conclusion

**6-Iodochroman-4-ol** represents an intriguing, yet underexplored, molecule within the pharmacologically relevant chromanol class. Based on the known activities of related compounds, it holds potential as a scaffold for the development of novel therapeutics, particularly as a SIRT2 inhibitor or an antimicrobial agent. The provided hypothetical synthesis protocol and evaluation workflow offer a clear path for researchers to begin investigating the chemical and biological properties of this compound. Further experimental studies are essential to fully elucidate its characteristics and therapeutic potential.

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## References

- 1. cymitquimica.com [cymitquimica.com]
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